1-(1,2-Difluoroethenyl)-4-methoxybenzene
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Overview
Description
1-(1,2-Difluoroethenyl)-4-methoxybenzene is an organic compound that features a benzene ring substituted with a methoxy group and a difluoroethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2-Difluoroethenyl)-4-methoxybenzene typically involves the introduction of the difluoroethenyl group to a methoxybenzene precursor. One common method is through a halogen exchange reaction where a halogenated precursor reacts with a difluoroethenylating agent under specific conditions. The reaction often requires a catalyst and is conducted under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogen exchange reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(1,2-Difluoroethenyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The difluoroethenyl group can be reduced to form difluoroethyl derivatives.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of difluoroethyl derivatives.
Substitution: Formation of nitro or sulfonic acid derivatives.
Scientific Research Applications
1-(1,2-Difluoroethenyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.
Biology: Potential use in the development of fluorinated bioactive molecules.
Medicine: Investigated for its role in the synthesis of pharmaceutical compounds with improved metabolic stability.
Mechanism of Action
The mechanism of action of 1-(1,2-Difluoroethenyl)-4-methoxybenzene involves its interaction with molecular targets through its functional groups. The difluoroethenyl group can participate in various chemical reactions, altering the compound’s reactivity and interaction with other molecules. The methoxy group can influence the compound’s electronic properties, affecting its behavior in different chemical environments .
Comparison with Similar Compounds
- 1-(1,2-Difluoroethenyl)-4-methylbenzene
- 1-(1,2-Difluoroethenyl)-4-chlorobenzene
- 1-(1,2-Difluoroethenyl)-4-nitrobenzene
Comparison: 1-(1,2-Difluoroethenyl)-4-methoxybenzene is unique due to the presence of both a methoxy group and a difluoroethenyl group. This combination imparts distinct electronic and steric properties, making it more versatile in various chemical reactions compared to its analogs. The methoxy group can donate electron density to the benzene ring, enhancing its reactivity in electrophilic aromatic substitution reactions, while the difluoroethenyl group can participate in unique fluorination reactions .
Properties
CAS No. |
85433-90-5 |
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Molecular Formula |
C9H8F2O |
Molecular Weight |
170.16 g/mol |
IUPAC Name |
1-(1,2-difluoroethenyl)-4-methoxybenzene |
InChI |
InChI=1S/C9H8F2O/c1-12-8-4-2-7(3-5-8)9(11)6-10/h2-6H,1H3 |
InChI Key |
QJJHVXVAACIPEF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CF)F |
Origin of Product |
United States |
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